ML204-Hydrochlorid

Übersicht

Beschreibung

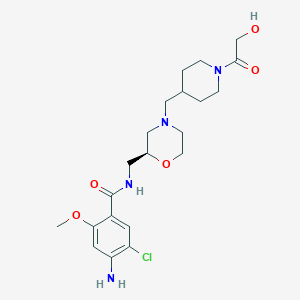

ML204 (Hydrochlorid) ist ein neuartiger, potenter und selektiver Inhibitor der transienten Rezeptorpotential-Kanäle vom kanonischen Typ 4 und 5 (TRPC4/TRPC5). Es zeigt mindestens eine 19-fache Selektivität gegenüber TRPC6 und beeinflusst andere transiente Rezeptorpotential-Kanäle oder spannungsabhängige Natrium-, Kalium- oder Kalziumkanäle nicht signifikant . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die physiologischen Rollen der TRPC4- und TRPC5-Kanäle zu untersuchen.

Wissenschaftliche Forschungsanwendungen

ML204 (hydrochloride) is widely used in scientific research to study the physiological roles of TRPC4 and TRPC5 channels. It has been shown to inhibit TRPC4β-mediated intracellular calcium rise with high selectivity . This compound is used in various fields, including:

Chemistry: To study the interactions and functions of TRPC4/TRPC5 channels.

Biology: To investigate the role of TRPC4/TRPC5 channels in cellular processes.

Industry: As a research tool in the development of new drugs and therapies targeting TRPC4/TRPC5 channels.

Wirkmechanismus

Target of Action

ML204 hydrochloride is a novel, potent, and selective inhibitor of the TRPC4 and TRPC5 channels . These channels belong to the family of non-selective Ca2+ channels known as transient receptor potential channels .

Mode of Action

ML204 hydrochloride inhibits TRPC4β-mediated intracellular Ca2+ rise with an IC50 value of 0.96 μM (HEK293 cells) and exhibits 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation . It blocks TRPC4β activity induced through either Gi/o stimulation by μ-opioid, 5HT1A serotonin, and M2 muscarinic receptors or Gq/11 stimulation by the endogenous M3-like muscarinic receptors .

Biochemical Pathways

The inhibition of TRPC4 and TRPC5 channels by ML204 hydrochloride affects the intracellular calcium signaling pathway. By blocking these channels, ML204 hydrochloride prevents the influx of calcium ions into the cell, which can have downstream effects on various cellular processes that depend on calcium signaling .

Pharmacokinetics

It’s known that the compound can be administered via subcutaneous injection .

Result of Action

In vivo studies have shown that ML204 hydrochloride can have significant effects on the systemic inflammatory response. For instance, in nonfasted male C57BL/6 mice, administration of ML204 hydrochloride (1 mg/kg; s.c.; twice a day; for 5 days) caused mortality associated with exacerbated hypothermia and decreased peritoneal leukocyte numbers and cytokines in LPS-injected mice .

Action Environment

The action of ML204 hydrochloride can be influenced by various environmental factors. For example, in a study investigating the effects of ML204 in the metabolic imbalances triggered by early exposure to a sucrose-enriched diet in mice, ML204 exacerbated hyperglycemia, dyslipidemia, fat tissue deposition, hepatic steatosis, and adipose tissue and liver TNFα in high-sucrose-fed mice .

Biochemische Analyse

Biochemical Properties

ML204 hydrochloride plays a significant role in biochemical reactions by inhibiting TRPC4β-mediated intracellular Ca2+ rise . It exhibits 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation . ML204 hydrochloride blocks TRPC4β activity induced through either G i/o stimulation by μ-opioid, 5HT 1A serotonin, and M 2 muscarinic receptors or G q/11 stimulation by the endogenous M 3 -like muscarinic receptors .

Cellular Effects

ML204 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to block LPS-induced TRPC5 channel activity . In addition, it has been observed to cause mortality associated with increased hypothermia and decreases peritoneal leukocyte numbers and cytokines in LPS-injected mice .

Molecular Mechanism

The molecular mechanism of action of ML204 hydrochloride involves its interaction with TRPC4/TRPC5 channels . It inhibits TRPC4β-mediated intracellular Ca2+ rise, suggesting a direct interaction of ML204 hydrochloride with TRPC4 channels .

Dosage Effects in Animal Models

In animal models, ML204 hydrochloride (1 mg/kg; subcutaneous injection; twice a day; for 5 days) has been shown to induce mortality associated with increased hypothermia in mice with LPS-induced systemic inflammatory response .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

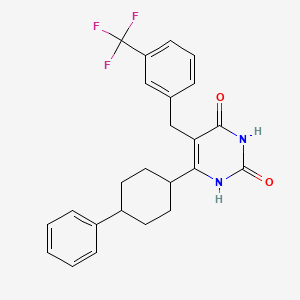

Die Synthese von ML204 (Hydrochlorid) erfolgt in mehreren Schritten, beginnend mit der Reaktion von Benzoylchlorid und 2-Amino-4-(Trifluormethyl)phenylthiol zur Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird aminomethyliert, amidiert und chloriert, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von ML204 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die für den Forschungsgebrauch erforderlichen Spezifikationen zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

ML204 (Hydrochlorid) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von ML204 (Hydrochlorid) verwendet werden, sind Benzoylchlorid, 2-Amino-4-(Trifluormethyl)phenylthiol und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von ML204 (Hydrochlorid) gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Im Allgemeinen behält die Verbindung ihre Kernstruktur bei, während Modifikationen an bestimmten funktionellen Gruppen vorgenommen werden .

Wissenschaftliche Forschungsanwendungen

ML204 (Hydrochlorid) wird in der wissenschaftlichen Forschung häufig verwendet, um die physiologischen Rollen der TRPC4- und TRPC5-Kanäle zu untersuchen. Es wurde gezeigt, dass es den TRPC4β-vermittelten intrazellulären Kalziumananstieg mit hoher Selektivität hemmt . Diese Verbindung wird in verschiedenen Bereichen eingesetzt, darunter:

Chemie: Um die Wechselwirkungen und Funktionen der TRPC4/TRPC5-Kanäle zu untersuchen.

Biologie: Um die Rolle der TRPC4/TRPC5-Kanäle bei zellulären Prozessen zu untersuchen.

Wirkmechanismus

ML204 (Hydrochlorid) entfaltet seine Wirkung, indem es selektiv TRPC4- und TRPC5-Kanäle hemmt. Es blockiert die Aktivität dieser Kanäle, die durch verschiedene Reize induziert wird, einschließlich der Aktivierung von G-Protein-gekoppelten Rezeptoren und der durch Lipopolysaccharide induzierten Reaktionen . Die Verbindung interagiert direkt mit den TRPC4/TRPC5-Kanälen und verhindert so den Einstrom von Kalziumionen und die daraus resultierenden zellulären Reaktionen .

Analyse Chemischer Reaktionen

Types of Reactions

ML204 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of ML204 (hydrochloride) include benzoyl chloride, 2-amino-4-(trifluoromethyl)phenylthiol, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from the reactions of ML204 (hydrochloride) depend on the specific reaction conditions and reagents used. In general, the compound retains its core structure while undergoing modifications at specific functional groups .

Vergleich Mit ähnlichen Verbindungen

ML204 (Hydrochlorid) ist einzigartig in seiner hohen Selektivität für TRPC4- und TRPC5-Kanäle im Vergleich zu anderen Inhibitoren von transienten Rezeptorpotential-Kanälen. Ähnliche Verbindungen umfassen:

SKF96365: Ein nicht-selektiver Inhibitor von transienten Rezeptorpotential-Kanälen.

Pyr3: Ein selektiver Inhibitor von TRPC3-Kanälen.

GSK417651A: Ein selektiver Inhibitor von TRPC6-Kanälen

ML204 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung von TRPC4- und TRPC5-Kanälen in verschiedenen Forschungsanwendungen macht .

Eigenschaften

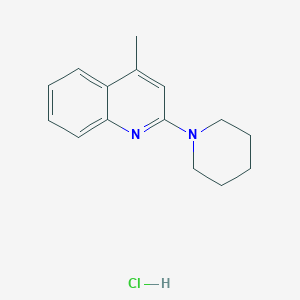

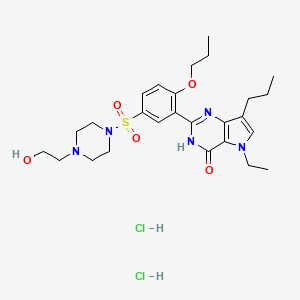

IUPAC Name |

4-methyl-2-piperidin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCABWRXQHZUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-10-8 | |

| Record name | Quinoline, 4-methyl-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)